eCF309

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

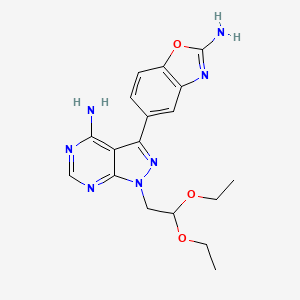

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICWGWNIOOULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to eCF309: A Potent and Selective mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound eCF309, a potent, selective, and cell-permeable inhibitor of the mTOR kinase. This document details its mechanism of action, quantitative biochemical and cellular data, experimental protocols, and relevant signaling pathways, making it an essential resource for researchers in oncology, cell biology, and drug discovery.

Core Compound Properties

This compound is an ATP-competitive inhibitor of mTOR with a 4-aminopyrazolo[3,4-d]pyrimidine scaffold.[1] It demonstrates high potency and selectivity for mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity [2][3]

| Target | IC50 (nM) |

| mTOR | 15 |

| DNA-PK | 320 |

| PI3Kα | 981 |

| PI3Kγ | 1,340 |

| PI3Kδ | 1,840 |

| PI3Kβ | >10,000 |

| DDR1/2 | 2,110 |

Table 2: Cellular Activity of this compound [4]

| Cell Line | Assay | EC50 (nM) |

| MCF7 | Antiproliferation | 8.4 |

| MDA-MB-231 | Antiproliferation | 72 |

| PC3 | Antiproliferation | 37 |

Table 3: Kinase Selectivity Profile (% Inhibition at 10 µM) [3][5]

| Kinase | % Inhibition |

| mTOR | >99% |

| DNA-PK | 90% |

| PI3Kγ | 85% |

| DDR1 | 77% |

| PI3Kα (E545K) | 65% |

S-score (35%) = 0.01 at 10 µM, indicating high selectivity.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR, which is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][2] By blocking the ATP-binding site of mTOR, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting both mTORC1 and mTORC2 signaling pathways.[5] This dual inhibition leads to cell cycle arrest at the G0/G1 phase and a potent antiproliferative effect in cancer cells.[2][4]

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling and leading to cell cycle arrest.

Synthesis of this compound

The synthesis of this compound (compound 12 in the original publication) is achieved through a multi-step process starting from a common pyrazolopyrimidine intermediate.[1][2]

Caption: Synthetic workflow for this compound via alkylation and Suzuki-Miyaura cross-coupling.

Experimental Protocols

In Vitro Kinase Profiling

This protocol outlines the method used to determine the inhibitory activity of this compound against a panel of kinases.

Caption: Workflow for determining kinase inhibition using a radiometric assay.

Detailed Methodology:

-

A panel of recombinant kinases is utilized.

-

This compound is prepared in a 10-point, 3-fold serial dilution, typically starting from a concentration of 10 µM.[3]

-

Each kinase is incubated with the various concentrations of this compound in the presence of a phosphate-donating substrate, [γ-33P]ATP, and a phosphate-accepting substrate (e.g., poly[Glu,Tyr]4:1).[3][5]

-

The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate (33P) into the substrate is quantified.

-

The percentage of kinase activity inhibition is calculated relative to a DMSO vehicle control.[5]

-

IC50 values are then determined from the dose-response curves.[5]

Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cellular models.

Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.

Detailed Methodology:

-

MCF7 cells are seeded and grown to approximately 80% confluency.[5]

-

The cells are serum-starved for 24 hours in media containing 0.1% FBS to reduce basal mTOR activity.[2]

-

Cells are then pre-incubated with varying concentrations of this compound or DMSO (as a negative control) for 30 minutes.[2]

-

Following pre-incubation, cells are stimulated with 10% FBS for 1 hour to activate the mTOR pathway.[2]

-

The cells are subsequently lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (p-p70S6K and p-S6) and an mTORC2 substrate (p-AKT Ser473).[5]

-

Appropriate secondary antibodies are used for detection, and the protein bands are visualized.

Cell Cycle Analysis

This protocol describes the general steps for analyzing the effect of this compound on the cell cycle distribution of cancer cell lines.

Detailed Methodology:

-

Cancer cell lines (e.g., MCF7, MDA-MB-231, PC3) are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).[2]

-

Following treatment, cells are harvested and fixed, typically with cold 70% ethanol.

-

The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide, after treatment with RNase to ensure only DNA is stained.

-

The DNA content of individual cells is quantified using flow cytometry.

-

The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 population is indicative of cell cycle arrest at this phase.[2]

Conclusion

This compound is a highly potent and selective mTOR inhibitor that serves as a valuable chemical probe for studying mTOR signaling in various biological contexts.[1] Its well-characterized in vitro and cellular activities, coupled with a defined mechanism of action, make it an important tool for researchers in the field of cancer biology and drug development. The detailed protocols provided in this guide offer a foundation for the replication and expansion of studies involving this compound.

References

- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 2. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.rsc.org [pubs.rsc.org]

eCF309: A Potent and Selective mTOR Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] Developed through a ligand-based inhibitor design and phenotypic screening, this compound demonstrates low nanomolar potency in both biochemical and cellular assays, coupled with an excellent selectivity profile against other kinases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action within the mTOR signaling pathway, detailed quantitative data on its inhibitory activity, and protocols for key experimental procedures to facilitate its use in preclinical research.

Introduction to the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[3] mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes act as sensors for a multitude of extracellular and intracellular signals, including growth factors, nutrients, energy levels, and stress, to coordinate cellular responses.[3] Dysregulation of the mTOR signaling pathway is a common feature in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[3]

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the catalytic domain of mTOR.[4] By binding to the ATP-binding pocket of the mTOR kinase domain, this compound effectively blocks the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, impacting a wide range of cellular processes reliant on this pathway.

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by this compound.

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been characterized through various in vitro and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| mTOR | 15 [2][4][5] |

| PI3Kα | 981[3] |

| PI3Kβ | >10,000[3] |

| PI3Kγ | 1,340[3] |

| PI3Kδ | 1,840[3] |

| DNA-PK | 320[3] |

| DDR1/2 | 2,110[3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| MCF7 | Breast Cancer (ER+)[6] | 8.4[5] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 72[5] |

| PC3 | Prostate Cancer | 37[5] |

EC50 values represent the concentration of this compound required to achieve 50% of the maximum effect in a cell-based assay, such as a cell viability or proliferation assay.

Table 3: Kinase Selectivity Profile of this compound

| Parameter | Value |

| S-score (35%) at 10 µM | 0.01 [1][2] |

The S-score is a measure of kinase selectivity, with a lower score indicating higher selectivity. An S-score of 0.01 at a concentration of 10 µM signifies that this compound has a very high degree of selectivity for mTOR over a broad panel of other kinases.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments used to characterize this inhibitor.

In Vitro mTOR Kinase Assay

This protocol is for determining the IC50 value of this compound against recombinant mTOR kinase.

Materials:

-

Recombinant human mTOR kinase

-

Substrate: poly[Glu,Tyr]4:1[3]

-

³³P-ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

This compound (serially diluted)

-

DMSO (vehicle control)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the diluted this compound or DMSO to the respective wells.

-

Add the recombinant mTOR kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ³³P-ATP mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³³P-ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the in vitro kinase assay.

References

- 1. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

eCF309: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Probe eCF309 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic target of rapamycin).[1][2][3] As a key regulator of cell growth, proliferation, metabolism, and survival, mTOR is a significant target in various diseases, particularly cancer.[2][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, experimental protocols for its use, and its profile as a chemical probe.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-(2-amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | N/A |

| Molecular Formula | C₁₈H₂₁N₇O₃ | N/A |

| Molecular Weight | 383.4 g/mol | N/A |

| CAS Number | 2001571-40-8 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Target Profile

This compound is a highly potent inhibitor of mTOR kinase activity with an IC50 of 15 nM in in vitro assays.[2][5] It demonstrates excellent selectivity for mTOR over a wide range of other kinases, making it a valuable tool for studying mTOR signaling.[1][2]

In Vitro Kinase Selectivity

A kinome-wide screen of 375 kinases revealed that at a concentration of 10 µM, this compound potently inhibits mTOR.[1] Its high selectivity is highlighted by a low S-score (35) of 0.01.[1][2] While this compound is highly selective for mTOR, some off-target activity has been observed at higher concentrations.

| Target Kinase | IC50 (nM) | % Inhibition at 10 µM | Reference |

| mTOR | 15 | >99% | [1][2] |

| DNA-PK | 320 | 90% | [1] |

| PI3Kγ | 1,340 | 85% | [1] |

| DDR1 | 2,110 | 77% | [1] |

| PI3Kα (E545K) | 981 | 65% | [1] |

| PI3Kδ | 1,840 | Not reported | [1] |

| PI3Kβ | >10,000 | Not reported | [1] |

Cellular Activity

This compound effectively inhibits both mTORC1 and mTORC2 signaling pathways in cells.[2] This dual inhibition leads to a dose-dependent reduction in the phosphorylation of downstream targets, including p70S6K, S6, and AKT.[2] The compound exhibits potent antiproliferative activity against various cancer cell lines.

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| MCF-7 | Breast (ER+) | 8.4 | [5] |

| MDA-MB-231 | Breast (Triple-Negative) | 72 | [5] |

| PC3 | Prostate | 37 | [5] |

Experimental Protocols

mTOR Kinase Assay (In Vitro)

This assay measures the ability of this compound to inhibit mTOR kinase activity by quantifying the incorporation of ³³P into a substrate.

Materials:

-

Recombinant mTOR enzyme

-

Substrate (e.g., poly[Glu,Tyr]4:1)[1]

-

³³P-ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant mTOR enzyme, and the substrate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ³³P-ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ³³P-ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3)

-

Complete cell culture medium

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound or DMSO (vehicle control) for the desired duration (e.g., 5 days).[5]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Western Blot Analysis of mTOR Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Serum-free and complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Protocol:

-

Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.[2]

-

Serum-starve the cells (e.g., 0.1% FBS) for 24 hours.[2]

-

Pre-treat the cells with various concentrations of this compound (e.g., 3-100 nM) or DMSO for 30 minutes.[2][5]

-

Stimulate the cells with serum (e.g., 10% FBS) for 1 hour.[2]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

mTOR Signaling Pathway

Caption: The mTOR signaling pathway inhibited by this compound.

Experimental Workflow: Western Blotting

References

The Discovery and Synthesis of eCF309: A Potent and Selective mTOR Inhibitor

A Technical Whitepaper for Drug Discovery Professionals

Abstract

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR), a critical serine/threonine kinase in cellular signaling.[1][2][3] Developed through a strategic ligand-based design and phenotypic screening of focused chemical libraries, this compound emerged from a lead optimization program of a novel pyrazolopyrimidine scaffold.[1][2] This compound demonstrates low nanomolar potency against mTOR both in vitro and in cellular assays, coupled with an exceptional selectivity profile against a broad range of other kinases.[2][3] As an ATP-competitive inhibitor targeting the kinase domain of mTOR, this compound effectively blocks both mTORC1 and mTORC2 signaling complexes, making it a valuable chemical probe for cancer research and a promising scaffold for the development of novel therapeutics.[1][2] This document provides an in-depth guide to the discovery, synthesis, and biological characterization of this compound.

Discovery and Lead Optimization

The discovery of this compound was initiated with the identification of a novel pyrazolopyrimidine compound, designated as compound 5 , which exhibited high antiproliferative activity in cellular screens.[1][2] This lead compound displayed submicromolar inhibition of mTOR kinase with an IC50 of 328 nM in biochemical assays.[1][2] An iterative process of ligand-based design and a rapid lead optimization campaign were undertaken to enhance the potency and selectivity of this initial hit.[1][2]

This optimization effort led to the synthesis of a series of analogues, including derivative 12 , which was subsequently named this compound.[1] this compound demonstrated significantly improved mTOR inhibition with an IC50 of 15 nM and displayed high selectivity over the closely related PI3K kinases.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward multi-step process. The core of the molecule is a 4-aminopyrazolo[3,4-d]pyrimidine scaffold, which is widely utilized in the design of ATP-competitive kinase inhibitors due to its structural similarity to adenine.[2] The synthesis of this compound (compound 12 ) involves an initial alkylation of a common intermediate followed by a Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound, based on the published literature, is provided below.

Step 1: Synthesis of the Iodo-functionalized Intermediate (Compound 4)

The synthesis begins with the alkylation of the common intermediate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 3 ).

-

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3 ) in DMF, add NaH (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add bromoacetaldehyde diethyl acetal (1.5 equivalents).

-

Heat the reaction mixture at 150 °C under microwave irradiation for 30 minutes.

-

After cooling, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield 1-(2,2-diethoxyethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 4 ).

Step 2: Suzuki-Miyaura Cross-Coupling to Yield this compound (Compound 12)

The final step is a Suzuki-Miyaura cross-coupling reaction to introduce the benzoxazole moiety.

-

In a microwave vial, combine the iodo-intermediate 4 (1 equivalent), 2-amino-1,3-benzoxazole-5-boronic acid (1.5 equivalents), K2CO3 (3 equivalents), Pd(OAc)2 (0.1 equivalents), and PPh3 (0.2 equivalents).

-

Add a 10:1 mixture of dioxane and water.

-

Heat the mixture at 120 °C under microwave irradiation for 30 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography to afford this compound (12 ).

Biological Activity and Selectivity

This compound is a highly potent inhibitor of mTOR kinase activity. In biochemical assays, it exhibits an IC50 of 15 nM.[1] Its potency is also maintained in cellular contexts.[2] A key feature of this compound is its remarkable selectivity for mTOR over other kinases, including those in the PI3K family, which are often co-inhibited by other mTOR kinase inhibitors.[2]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound and its precursor, compound 5 , against a panel of selected kinases.

| Compound | mTOR (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | DNA-PK (nM) | DDR1/2 (nM) |

| This compound (12) | 15 | 981 | >10,000 | 1,340 | 1,840 | 320 | 2,110 |

| Compound 5 | 328 | - | - | - | - | - | - |

Data compiled from multiple sources.[1][4]

A broader kinase profiling study of this compound at a concentration of 10 µM against 375 wild-type and mutant kinases revealed that mTOR was the only protein inhibited by more than 99%.[4] The selectivity score (S-score(35%)) for this compound was calculated to be 0.01 at 10 µM, indicating a very high degree of selectivity.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of mTOR, targeting the catalytic domain of the kinase.[2] This mechanism allows it to inhibit both of the mTOR-containing complexes, mTORC1 and mTORC2.[1] The allosteric inhibitors, such as rapamycin and its analogues (rapalogs), are only capable of inhibiting mTORC1.[1] The dual inhibition of mTORC1 and mTORC2 by this compound is expected to result in a more comprehensive anticancer effect.[1][2]

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][5] Dysregulation of this pathway is a common feature in many human cancers.[1][2] By inhibiting mTOR, this compound leads to a dose-dependent reduction in the phosphorylation of key downstream effector proteins, including P70S6K, S6 ribosomal protein, and Akt (at Ser473).[5]

Experimental Protocol: Western Blot Analysis of mTOR Signaling

The following protocol outlines the procedure used to assess the impact of this compound on the mTOR signaling pathway in cancer cells.

-

Cell Culture and Treatment: Seed MCF7 breast cancer cells in 6-well plates and grow until they reach 80% confluency. Serum starve the cells (0.1% FBS) for 24 hours. Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes. Stimulate the cells with 10% FBS for 1 hour.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, P70S6K, and S6. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: The experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a potent and highly selective mTOR kinase inhibitor discovered through a systematic process of lead optimization. Its straightforward synthesis and well-characterized biological activity make it an invaluable tool for researchers investigating the mTOR signaling pathway. The dual inhibition of both mTORC1 and mTORC2 complexes by this compound provides a significant advantage over first-generation mTOR inhibitors. With its favorable pharmacological profile, this compound represents a promising chemical scaffold for the development of next-generation anticancer therapeutics. Further studies to evaluate its in vivo efficacy and pharmacokinetic properties are warranted.

References

- 1. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

An In-depth Technical Guide to the Target Protein Interaction of eCF309

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, cell-permeable mTOR inhibitor, eCF309. It details its primary protein target, mechanism of action, and the associated signaling pathways. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its biological context and experimental investigation.

Core Target and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the serine/threonine protein kinase known as the mechanistic target of rapamycin (mTOR).[1][2] mTOR is a central regulator of cell metabolism, proliferation, survival, and migration, operating as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] Dysregulation of the mTOR signaling pathway is a common feature in numerous diseases, including many types of cancer, metabolic disorders, and neurodegenerative diseases.[1][3]

Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound targets the catalytic domain of mTOR.[1][3] This allows for the concurrent inhibition of both mTORC1 and mTORC2, potentially leading to a more comprehensive anticancer activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro and in-cell potency, and its selectivity against other kinases.

Table 1: Potency of this compound

| Assay Type | Parameter | Value (nM) |

| In Vitro Kinase Assay | IC50 | 15 |

| In-Cell Assay (MCF7 cells) | IC50 | 10-15 |

| Antiproliferative Assay (MCF7 cells) | EC50 | Not explicitly stated, but potent activity observed |

Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Inhibition at 10 µM (%) | IC50 (nM) |

| mTOR | >99 | 15 |

| DNA-PK | 90 | 320 |

| PI3Kγ | 85 | 1,340 |

| DDR1 | 77 | 2,110 |

| PI3Kα (E545K) | 65 | 981 |

| PI3Kβ | Not specified | >10,000 |

| PI3Kδ | Not specified | 1,840 |

This table highlights the high selectivity of this compound for mTOR. The selectivity score (S-score(35%)) at 10 µM is 0.01. Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Signaling Pathway

This compound's inhibition of mTOR impacts downstream signaling from both mTORC1 and mTORC2. Inhibition of mTORC1 leads to a reduction in the phosphorylation of substrates like P70-S6K and 4E-BP1, which are critical for protein synthesis and cell growth.[1][3] Inhibition of mTORC2 affects the phosphorylation of substrates such as AKT at serine 473, which is important for cell survival and proliferation.[1][3]

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant mTOR kinase.

Protocol:

-

Reagents and Materials: Recombinant mTOR kinase, substrate (e.g., poly[Glu,Tyr]4:1), [γ-³³P]ATP, kinase assay buffer, this compound stock solution (in DMSO), 96-well plates, scintillation counter.[4]

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 10 µM).[4]

-

In a 96-well plate, add the mTOR kinase and the substrate to the kinase assay buffer.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and transfer the contents to a filter membrane to capture the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of mTORC1 and mTORC2 in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., MCF7 breast cancer cells) to approximately 80% confluence.[3]

-

Serum-starve the cells (e.g., in 0.1% FBS) for 24 hours to reduce basal mTOR activity.[3]

-

Treat the cells with varying concentrations of this compound (or DMSO as a control) for 30 minutes.[3]

-

Stimulate the cells with a growth factor (e.g., 10% FBS) for 1 hour to activate the mTOR pathway.[3]

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 substrates (p-P70S6K, p-S6) and an mTORC2 substrate (p-AKT Ser473).[3] Also probe for a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the dose-dependent effect of this compound on protein phosphorylation.

-

Caption: Workflow for Western blot analysis of mTOR signaling.

Concluding Remarks

This compound is a valuable chemical probe for studying the biological roles of mTOR signaling.[1][4] Its high potency and selectivity, combined with its ability to inhibit both mTORC1 and mTORC2, make it a powerful tool for elucidating the complex functions of this critical pathway in health and disease.[1][3] The experimental protocols detailed herein provide a foundation for the further investigation and characterization of this compound and other mTOR inhibitors. Researchers should consider potential off-target effects, particularly on DDR1, DNA-PK, and PI3Ks, in their experimental designs.[4]

References

eCF309: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and highly selective, cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Developed through a ligand-based inhibitor design and phenotypic screening, this compound demonstrates low nanomolar potency in both biochemical and cellular assays.[1][2] As a critical regulator of cell growth, proliferation, and metabolism, mTOR is a key therapeutic target in oncology. This document provides an in-depth technical overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking its catalytic activity. The mTOR protein is the core component of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are central to cellular signaling pathways that respond to growth factors, nutrients, and cellular energy levels. By inhibiting the kinase domain of mTOR, this compound prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to the disruption of these critical signaling cascades. This dual inhibition is a key feature of this compound's mechanism, offering a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.

Signaling Pathway

The inhibitory action of this compound on mTORC1 and mTORC2 disrupts key cellular processes. Inhibition of mTORC1 leads to a decrease in protein synthesis and cell cycle progression, primarily through the reduced phosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of p70S6K and its substrate, the ribosomal protein S6 (S6), halts the translation of specific mRNAs. Simultaneously, the reduced phosphorylation of 4E-BP1 allows it to bind to and sequester the translation initiation factor eIF4E, further suppressing protein synthesis.

This compound's inhibition of mTORC2 primarily affects cell survival and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt (also known as Protein Kinase B). By preventing the phosphorylation of Akt at serine 473, this compound inhibits its full activation, thereby promoting apoptosis and altering cell metabolism.

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high potency for mTOR and selectivity over other related kinases.

| Target Kinase | IC50 (nM) |

| mTOR | 15 |

| PI3Kα | 981 |

| PI3Kβ | >10,000 |

| PI3Kγ | 1,340 |

| PI3Kδ | 1,840 |

| DNA-PK | 320 |

| DDR1/2 | 2,110 |

| Table 1: In vitro inhibitory activity of this compound against a selection of kinases. Data sourced from MedChemComm, 2016, 7, 471-477 and the Chemical Probes Portal.[1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol is based on the radiometric kinase assay, such as the 33PanQinase™ or HotSpot™ assays, which were used to determine the IC50 values of this compound.[3][4][5][6][7]

Objective: To quantify the enzymatic activity of mTOR in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human mTOR enzyme

-

[γ-33P]-ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Filter mats or scintillation plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the mTOR enzyme and substrate to each well.

-

Initiate the kinase reaction by adding [γ-33P]-ATP. The final ATP concentration should be at or near the Km for mTOR.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter mat or scintillation plate to capture the phosphorylated substrate.

-

Wash the filters/plates multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

-

Dry the filters/plates and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Western Blot Analysis

This protocol outlines the procedure for assessing the phosphorylation status of mTORC1 and mTORC2 substrates in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of p70S6K, S6, and Akt in MCF-7 human breast cancer cells.

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.

-

Conclusion

This compound is a valuable chemical probe for studying mTOR signaling due to its high potency and selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological effects of this compound and its potential therapeutic applications. The dual inhibition of mTORC1 and mTORC2 by this compound makes it a powerful tool for dissecting the complexities of the mTOR pathway in cancer and other diseases.

References

- 1. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. mcf7.com [mcf7.com]

- 10. encodeproject.org [encodeproject.org]

- 11. MCF-7 Whole Cell Lysate (W09-000-360) | Rockland [rockland.com]

- 12. MCF-7 Whole Cell Lysate | ABIN964020 [antibodies-online.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. rndsystems.com [rndsystems.com]

- 16. researchgate.net [researchgate.net]

eCF309 in Neurodegenerative Disease Models: A Technical Guide

Disclaimer: The compound eCF309 is a potent and selective mTOR inhibitor. To date, specific studies investigating the efficacy and mechanisms of this compound in dedicated neurodegenerative disease models have not been extensively published. This guide provides a comprehensive overview of this compound's known properties and explores its potential application in neurodegenerative disease research by drawing parallels with other well-characterized mTOR inhibitors. The experimental data and protocols presented herein are based on studies with analogous compounds and are intended to serve as a framework for designing future investigations with this compound.

Introduction to this compound

This compound is a cell-permeable mTOR kinase inhibitor characterized by its high potency and selectivity. It functions as an ATP-competitive inhibitor, targeting the catalytic site of mTOR. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes, offering a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin.[1][2] Increased mTOR signaling has been implicated in the pathogenesis of various neurodegenerative diseases, making selective inhibitors like this compound valuable research tools and potential therapeutic leads.[1][2]

Biochemical Profile of this compound

The primary literature describes this compound as a highly potent inhibitor of mTOR with excellent selectivity against other kinases, including those in the PI3K family.[1][2]

| Parameter | Value | Reference |

| mTOR IC50 (in vitro) | 15 nM | [2] |

| mTOR IC50 (in cells) | 10–15 nM | [1] |

| Selectivity Score (S-score(35%) at 10 µM) | 0.01 | [1] |

The Rationale for Targeting mTOR in Neurodegenerative Diseases

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and survival.[1][2] Its dysregulation has been linked to several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).

Key roles of mTOR in neurodegeneration:

-

Autophagy: mTORC1 is a negative regulator of autophagy, a critical cellular process for clearing aggregated proteins and damaged organelles. Inhibition of mTOR can enhance autophagy, thereby promoting the removal of toxic protein aggregates that are hallmarks of many neurodegenerative diseases.

-

Protein Synthesis: mTOR signaling promotes protein synthesis. In the context of neurodegeneration, this can contribute to the accumulation of misfolded proteins.

-

Neuroinflammation: The mTOR pathway is involved in regulating inflammatory responses in the brain, including the activation of microglia and astrocytes.

-

Synaptic Plasticity and Memory: While mTOR is essential for learning and memory, its hyperactivity can be detrimental.

Preclinical Evidence from Analogous mTOR Inhibitors in Neurodegenerative Disease Models

Given the absence of direct data for this compound, this section summarizes the preclinical findings for other mTOR inhibitors, primarily rapamycin and its analogs (rapalogs), in various neurodegenerative disease models. This information provides a strong basis for the potential efficacy of this compound.

Alzheimer's Disease (AD) Models

| Model System | mTOR Inhibitor | Key Findings | Reference |

| 3xTg-AD Mice | Rapamycin | Reduced amyloid-beta (Aβ) and tau pathology; improved cognitive function. | |

| PDAPP Mice | Rapamycin | Decreased Aβ deposition and improved memory. | |

| 5XFAD Mice | Rapamycin | Mixed results on Aβ plaque burden, with some studies showing an increase. | |

| SH-SY5Y cells (Aβ-treated) | Rapamycin | Protected against Aβ-induced neurotoxicity by promoting autophagy. |

Parkinson's Disease (PD) Models

| Model System | mTOR Inhibitor | Key Findings | Reference |

| MPTP-treated mice | Rapamycin | Protected against dopaminergic neuron loss; improved motor function. | |

| 6-OHDA-lesioned rats | Rapamycin | Attenuated the loss of dopaminergic neurons in the substantia nigra. | |

| SH-SY5Y cells (α-synuclein overexpression) | Rapamycin | Enhanced the clearance of α-synuclein aggregates. |

Huntington's Disease (HD) Models

| Model System | mTOR Inhibitor | Key Findings | Reference |

| R6/2 Mice | Rapamycin | Improved motor performance and extended lifespan. | |

| N171-82Q Mice | Rapamycin | Reduced mutant huntingtin (mHTT) aggregation and improved motor function. | |

| PC12 cells (expressing mHTT) | Rapamycin | Promoted the clearance of mHTT aggregates via autophagy. |

Signaling Pathways and Experimental Workflows

mTOR Signaling in Neurodegeneration

The following diagram illustrates the central role of mTOR signaling in cellular processes relevant to neurodegenerative diseases and the points of intervention by mTOR inhibitors.

Caption: mTOR Signaling in Neurodegeneration.

Experimental Workflow: In Vitro Neuroprotection Assay

This diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like this compound in a cell-based model of neurodegeneration.

Caption: In Vitro Neuroprotection Assay Workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of mTOR inhibitors in neurodegenerative disease models.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effects of a compound against a neurotoxin in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Retinoic acid for differentiation

-

Neurotoxin (e.g., 6-hydroxydopamine for PD models, Aβ oligomers for AD models)

-

This compound

-

MTT or LDH assay kit for cell viability

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well.

-

Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

-

Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

-

Introduce the neurotoxin at a pre-determined toxic concentration.

-

Incubate for 24-48 hours.

-

Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

Western Blot for Autophagy Markers (LC3-II and p62)

This protocol is for detecting changes in autophagy flux by measuring the levels of LC3-II and p62.

Materials:

-

Cell lysates from treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 15% SDS-PAGE gel for LC3 and a 10% gel for p62 and β-actin.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Quantification of Aβ42 in Mouse Brain Homogenates by ELISA

This protocol is for measuring the levels of amyloid-beta 42 in brain tissue from AD mouse models.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., Guanidine-HCl for total Aβ)

-

Aβ42 ELISA kit

-

Microplate reader

Procedure:

-

Homogenize a weighed amount of brain tissue in 5M Guanidine-HCl buffer.

-

Incubate the homogenate at room temperature for 3-4 hours with rotation.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and dilute it according to the ELISA kit's instructions.

-

Perform the ELISA following the manufacturer's protocol.

-

Read the absorbance at the appropriate wavelength and calculate the Aβ42 concentration based on the standard curve.

Morris Water Maze for Cognitive Assessment in AD Mouse Models

This behavioral test is widely used to assess spatial learning and memory in rodent models of Alzheimer's disease.

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint)

-

Video tracking system and software

-

AD mouse model (e.g., 5XFAD)

Procedure:

-

Acquisition Phase (4-5 days):

-

Mice are trained to find a hidden platform in the water maze.

-

Four trials per day are conducted from different starting positions.

-

The time to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (1 day after acquisition):

-

The platform is removed, and the mouse is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was located) and the number of platform crossings are measured as indicators of memory retention.

-

Conclusion

This compound, as a potent and selective dual mTORC1/mTORC2 inhibitor, holds significant promise as a research tool and potential therapeutic agent for neurodegenerative diseases. While direct preclinical data in this context is currently lacking, the extensive evidence for the efficacy of other mTOR inhibitors provides a strong rationale for its investigation. The experimental frameworks and protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this compound in mitigating the pathological hallmarks of neurodegenerative disorders. Future studies are warranted to directly assess the neuroprotective effects of this compound and to elucidate its precise mechanisms of action in relevant disease models.

References

- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

The Cell Permeability of eCF309: A Technical Guide for Researchers

An In-depth Analysis of the Cellular Uptake and Activity of a Potent mTOR Inhibitor

This technical guide provides a comprehensive overview of the cell permeability of eCF309, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's ability to cross the cell membrane and engage its intracellular target. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of its cellular activity.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potency against mTOR, a crucial serine/threonine protein kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key target in cancer therapy and other diseases.[1][2] It functions as the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2, which integrate various intracellular and extracellular signals.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers.[1][2] this compound was developed as a highly selective, ATP-competitive mTOR inhibitor.[1]

Evidence of Cell Permeability

The cell permeability of a drug candidate is a critical factor in its therapeutic potential, as it must reach its intracellular target to exert its effect. While direct quantitative permeability assays for this compound are not extensively published, its cell permeability is strongly inferred from the comparable potency observed in both biochemical (in vitro) and cell-based assays.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data that supports the cell-permeable nature of this compound. The similar IC50 and EC50 values in enzymatic and cellular assays indicate that the compound effectively penetrates cells to inhibit its target.

| Parameter | Value | Assay Type | Cell Line | Reference |

| mTOR Kinase Inhibition (IC50) | 15 nM | Biochemical | - | [1] |

| mTOR Signaling Inhibition (IC50) | 10–15 nM | Cell-based (Western Blot) | MCF7 | [2] |

| Antiproliferative Activity (EC50) | 8.4 nM | Cell-based (Viability) | MCF7 | [1] |

Experimental Protocols

The assessment of this compound's cellular activity involved a series of well-established molecular and cell biology techniques.

Cell Culture

MCF7 human breast cancer cells were utilized for the cellular assays.[1] These cells were cultured under standard conditions.

Western Blotting for mTOR Signaling Inhibition

To confirm that this compound inhibits mTOR signaling within cells, the phosphorylation status of downstream targets of both mTORC1 and mTORC2 was analyzed.[1]

Protocol:

-

Cell Seeding and Treatment: MCF7 cells were seeded in 6-well plates and grown to approximately 80% confluency.[1]

-

Serum Starvation: Cells were serum-starved (0.1% FBS) for 24 hours.[1]

-

Inhibitor Incubation: The cells were then incubated with varying concentrations of this compound (or DMSO as a negative control) for 30 minutes.[1]

-

Serum Stimulation: Following incubation with the inhibitor, cells were stimulated with 10% FBS for 1 hour to activate the mTOR pathway.[1]

-

Cell Lysis and Protein Analysis: The cells were lysed, and the protein lysates were analyzed by protein immunoblotting (Western blot).[1]

-

Antibody Detection: The blots were probed with antibodies specific for the phosphorylated forms of P70S6K and S6 (downstream of mTORC1) and AKT (a substrate of mTORC2).[1]

The results demonstrated a dose-dependent reduction in the phosphorylation of these downstream targets, confirming that this compound effectively enters the cells and inhibits the catalytic activity of mTOR.[1]

Cell Viability Assay

The antiproliferative effects of this compound were quantified using a cell viability assay.[1]

Protocol:

-

Cell Seeding: MCF7 cells were seeded in appropriate cell culture plates.

-

Compound Treatment: The cells were treated with a dose range of this compound for 5 days.[1]

-

Viability Assessment: Cell viability was determined using the PrestoBlue® reagent, a resazurin-based solution that measures metabolic activity.[1]

-

Data Analysis: The EC50 values were calculated from the dose-response curves.[1]

Visualizing Key Pathways and Workflows

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling and the points of intervention by this compound.

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Experimental Workflow for Assessing Cellular Activity

The logical flow of experiments to determine the cell permeability and intracellular efficacy of an inhibitor like this compound is depicted below.

Caption: Workflow for evaluating the cellular activity of this compound.

Conclusion

References

Methodological & Application

eCF309: A Potent and Selective mTOR Inhibitor for Cellular and Biochemical Research

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][4] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[1][2] this compound exhibits low nanomolar potency in inhibiting mTOR signaling both in vitro and in cellular assays, making it a valuable tool for studying the biological functions of mTOR and for potential therapeutic development.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs

| Compound | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | DNA-PK IC₅₀ (nM) | DDR1/2 IC₅₀ (nM) |

| This compound (12) | 15 | 981 | >10,000 | 1,340 | 1,840 | 320 | 2,110 |

| Compound 13 | - | - | - | - | - | - | - |

| Compound 14 | - | - | - | - | - | - | - |

| Lead Compound 5 | - | - | - | - | - | - | - |

Data compiled from Fraser et al., MedChemComm, 2016.[2][3]

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | This compound EC₅₀ (nM) |

| MCF7 (Breast Cancer) | 8.4 |

| MDA-MB-231 (Breast Cancer) | 72 |

| PC3 (Prostate Cancer) | 37 |

Data represents the concentration required to inhibit cell growth by 50% after 5 days of treatment.[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro mTOR Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against mTOR kinase.

Materials:

-

Recombinant mTOR enzyme

-

This compound (or other test compounds)

-

ATP

-

Substrate (e.g., poly[Glu,Tyr]4:1)[6]

-

Kinase assay buffer

-

³³P-ATP

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the mTOR enzyme and the substrate in the kinase assay buffer.

-

Add this compound at various concentrations (typically a serial dilution starting from 10 µM).[6]

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ³³P-ATP.

-

Measure the amount of incorporated ³³P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Western Blot Analysis of mTOR Signaling in Cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation of mTORC1 and mTORC2 downstream targets in cultured cells.

Materials:

-

MCF7 cells (or other relevant cell lines)

-

Cell culture medium and supplements

-

This compound

-

Serum (e.g., FBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

Phospho-Akt (Ser473)

-

Total Akt

-

GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF7 cells in 6-well plates and grow until they reach approximately 80% confluency.[2]

-

Serum-starve the cells for 24 hours by replacing the growth medium with a low-serum medium (e.g., 0.1% FBS).[2]

-

Treat the cells with varying concentrations of this compound (e.g., 3-100 nM) or DMSO (vehicle control) for 30 minutes.[2][5]

-

Stimulate the cells with 10% FBS for 1 hour to induce mTOR signaling.[2]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control. This compound has been shown to mediate a dose-dependent reduction in the phosphorylation of p70S6K, S6, and AKT in MCF7 cells, with near-complete inhibition at 30 nM.[2]

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to evaluate the effect of this compound on cell cycle distribution.

Materials:

-

MCF7, MDA-MB-231, or PC3 cells

-

Cell culture medium and supplements

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and allow them to attach.

-

Treat the cells with this compound at various concentrations (e.g., 0.3-1000 nM) or DMSO for 24 hours.[5]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound has been observed to cause a G0/G1 cell cycle arrest.[5]

-

Visualizations

Signaling Pathway

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for Western blot analysis of mTOR signaling.

References

- 1. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

eCF309 In Vitro Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine protein kinase mTOR (mammalian target of rapamycin).[1][2][3] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key target in cancer therapy and other diseases.[4] this compound inhibits both mTORC1 and mTORC2 complexes, offering a valuable tool for dissecting mTOR signaling pathways.[5] These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound against mTOR.

Data Presentation

The inhibitory activity of this compound and its selectivity against other kinases are summarized in the table below. This data is crucial for interpreting experimental results and designing future studies.

| Kinase | IC50 (nM) |

| mTOR | 15 [1][2][6] |

| DNA-PK | 320[1][6] |

| PI3Kα | 981[6] |

| PI3Kγ | 1,340[6] |

| PI3Kδ | 1,840[6] |

| DDR1/2 | 2,110[6] |

| PI3Kβ | >10,000[6] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway

This compound targets the mTOR kinase, a critical node in a complex signaling network. The diagram below illustrates the central role of mTOR in regulating cellular processes.

Caption: mTOR Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides a detailed protocol for a radioactive in vitro kinase assay to measure the inhibitory effect of this compound on mTOR kinase activity. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a generic substrate, poly[Glu,Tyr]4:1.[5][6]

Materials and Reagents

-

Enzyme: Recombinant human mTOR kinase (active)

-

Substrate: Poly(Glu, Tyr) 4:1

-

Inhibitor: this compound (stock solution in DMSO)

-

Radioisotope: [γ-³³P]ATP

-

Buffer: Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Other: ATP (non-radioactive), DMSO, 3% Phosphoric acid, 96-well plates, Filter mats, Scintillation counter.

Experimental Workflow Diagram

Caption: In Vitro Kinase Assay Experimental Workflow.

Step-by-Step Protocol

-

Prepare this compound Dilutions:

-

Assay Plate Preparation:

-

Add a small volume (e.g., 1 µL) of each this compound dilution or DMSO to the wells of a 96-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix of the kinase reaction buffer containing the recombinant mTOR enzyme.

-

Add the mTOR enzyme solution to each well of the assay plate.

-

Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

-

Prepare a master mix of the kinase reaction buffer containing the poly[Glu,Tyr]4:1 substrate, non-radioactive ATP, and [γ-³³P]ATP.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 3% phosphoric acid to each well.

-

Transfer the reaction mixture from each well onto a filter mat.

-

Wash the filter mat several times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat completely.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

-

Data Analysis:

-

The raw data will be in counts per minute (CPM).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The provided protocols and data will enable researchers to effectively utilize this compound as a selective inhibitor to study the role of mTOR in various biological systems. The detailed in vitro kinase assay protocol allows for the precise determination of the inhibitory potency of this compound and other potential mTOR inhibitors. Careful execution of this protocol will yield reliable and reproducible data, contributing to a deeper understanding of mTOR signaling and the development of novel therapeutics.

References

- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols for Western Blot Analysis of eCF309

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent and selective, cell-permeable inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a crucial regulator of cell growth, proliferation, metabolism, and survival, mTOR is a serine/threonine protein kinase that forms two distinct complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] this compound exhibits low nanomolar potency in inhibiting mTOR kinase activity both in vitro and in cellular assays, making it a valuable tool for studying mTOR signaling and for potential drug development.[1][2][4]

Western blot analysis is an indispensable technique to elucidate the mechanism of action of this compound and to quantify its effects on the mTOR pathway. This document provides detailed protocols for the use of this compound in cell-based assays and subsequent western blot analysis to monitor the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Mechanism of Action and Key Biomarkers

This compound inhibits the catalytic activity of mTOR, thereby affecting both mTORC1 and mTORC2 complexes.[4] The activity of this compound can be assessed by monitoring the phosphorylation of downstream effector proteins.